molecular formula C13H13NO3 B11956031 Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate CAS No. 14533-89-2

Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate

Cat. No.: B11956031
CAS No.: 14533-89-2
M. Wt: 231.25 g/mol
InChI Key: LXZSBCQFZFCBFP-DHZHZOJOSA-N
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Description

Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate, specifically the (Z)-isomer with CAS RN 7443-24-5, is a chemical compound with the molecular formula C 13 H 13 NO 3 and a molecular weight of 231.25 . This ester is characterized by a melting point of 76-77 °C and a predicted density of 1.152 g/cm³ . It features a cyan group and an acrylate ester conjugated with a 2-methoxyphenyl ring, a molecular architecture commonly investigated in organic synthesis. Compounds of this class are frequently utilized in Knoevenagel condensation reactions, which are a fundamental method for forming carbon-carbon bonds in the synthesis of complex organic molecules and heterocyclic compounds . The specific stereochemistry and substituents make it a valuable building block for researchers in medicinal chemistry and materials science. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14533-89-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-6-4-5-7-12(10)16-2/h4-8H,3H2,1-2H3/b11-8+

InChI Key

LXZSBCQFZFCBFP-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1OC)C#N

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Cyano 3 2 Methoxyphenyl Acrylate

Knoevenagel Condensation Strategies

The Knoevenagel condensation stands as the primary and most effective method for synthesizing ethyl 2-cyano-3-(2-methoxyphenyl)acrylate. This reaction provides a direct route to the desired α,β-unsaturated product.

Classical Catalytic Systems and Reaction Conditions

Traditional methods for this synthesis rely on the use of basic catalysts to facilitate the condensation reaction. These catalysts play a crucial role in the deprotonation of the active methylene (B1212753) compound, initiating the reaction cascade.

A variety of basic catalysts have been successfully employed in the synthesis of this compound and related compounds. These include organic bases such as piperidine, pyridine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as well as ammonium (B1175870) salts like ammonium acetate (B1210297) and ammonium chloride. researchgate.netjk-sci.comamazonaws.comclockss.orgnih.gov

Table 1: Comparison of Classical Base Catalysts

Catalyst Typical Reaction Conditions Role in Reaction
Piperidine Often used in solvents like ethanol (B145695) or benzene (B151609), sometimes with acetic acid. clockss.org Acts as a basic catalyst to deprotonate the active methylene compound and facilitate the elimination step. nih.gov
Pyridine Can be used as both a solvent and a catalyst. A weaker base than piperidine, it promotes the reaction under various conditions.
DBU Used in solvents like 2-methyltetrahydrofuran (B130290) at ambient or slightly elevated temperatures. amazonaws.com A strong, non-nucleophilic base that effectively catalyzes the condensation.
Ammonium Acetate Typically used in refluxing ethanol, often with acetic acid. clockss.orgprepchem.com Provides a mildly basic environment to drive the reaction forward.
Ammonium Chloride Employed as a catalyst in some preparations. researchgate.net Can act as a mild acidic catalyst or participate in the formation of a more active catalytic species in situ.

The two key starting materials for the synthesis of this compound via the Knoevenagel condensation are an aromatic aldehyde and an active methylene compound. organicreactions.org Specifically, the reaction involves the condensation of 2-methoxybenzaldehyde (B41997) with ethyl cyanoacetate (B8463686) . juniperpublishers.com The methoxy (B1213986) group on the aromatic ring can influence the reactivity of the aldehyde. The active methylene group in ethyl cyanoacetate is particularly reactive due to the presence of two electron-withdrawing groups (a cyano group and an ester group), which facilitates its deprotonation by a base.

Advanced and Sustainable Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of solvent-free reactions and the use of organocatalysts.

Performing the Knoevenagel condensation under solvent-free conditions offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous organic solvents. nih.govtue.nl These reactions are often carried out by heating a mixture of the reactants and a catalyst. In some cases, the use of a solid-supported catalyst can further simplify the work-up procedure. tue.nl The synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved under solvent-free conditions using a heterogeneous nanocatalyst. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the Knoevenagel condensation, organocatalysts like quinine (B1679958) and DBU have been investigated. jk-sci.com DBU, as mentioned earlier, is a highly effective base catalyst. amazonaws.com While specific examples using quinine for the synthesis of this compound are not prevalent in the provided context, organocatalysts, in general, offer advantages such as mild reaction conditions and reduced metal contamination in the final product.

Table 2: Summary of Synthetic Approaches

Approach Catalyst Examples Key Features
Classical Catalytic Systems Piperidine, Pyridine, DBU, Ammonium Acetate researchgate.netjk-sci.comamazonaws.comclockss.org Well-established, versatile, and effective for a wide range of substrates.
Solvent-Free Conditions Heterogeneous nanocatalysts nih.govtue.nl Environmentally friendly, reduces solvent waste, and can simplify product purification.
Organocatalytic Approaches DBU, Quinine jk-sci.com Utilizes metal-free catalysts, often proceeds under mild conditions, and can offer high selectivity.
Green Solvents and Environmentally Benign Reaction Media (e.g., Water, PEG-400)

The use of environmentally benign solvents is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. Water and polyethylene (B3416737) glycol (PEG) have emerged as effective media for the Knoevenagel condensation to produce this compound and related compounds.

Water has been explored as a solvent for the Knoevenagel condensation, offering an inexpensive, non-toxic, and non-flammable reaction medium. rsc.org Studies have demonstrated that the condensation of various aromatic aldehydes with active methylene compounds can proceed smoothly in water, often without the need for a catalyst, to afford the desired products in high yields. scribd.com The reaction is typically carried out by stirring the reactants at room temperature, with the product often precipitating out of the aqueous medium, simplifying purification. scribd.com

Polyethylene glycol (PEG-400) serves as another green reaction medium. It is a non-toxic, biodegradable, and recyclable solvent. Ammonium chloride has been effectively used as a catalyst for the Knoevenagel condensation in PEG-400 at room temperature. This method provides a simple and efficient route to various cyanoacrylates. The general procedure involves stirring the aldehyde, active methylene compound, and catalyst in PEG-400, followed by quenching with water to isolate the product.

Table 1: Synthesis of Cyanoacrylate Derivatives in Green Solvents

Catalyst Solvent Reaction Conditions Product Yield Reference
Ammonium Chloride (10 mol%) PEG-400 Room Temperature High
Uncatalyzed Water Room Temperature Excellent scribd.com
DABCO [HyEtPy]Cl–H₂O Not Specified Good to Excellent rsc.org
Metal-Catalyzed Condensations (e.g., Copper Surfaces)

Metal-catalyzed Knoevenagel condensations offer an alternative approach, often providing high efficiency and catalyst recyclability. Copper-based catalysts have been investigated for this transformation.

Research has shown that base-free Knoevenagel condensations can be catalyzed by copper metal surfaces . oiccpress.com Another study utilized a Cu─Mg─Al layered double hydroxide (B78521) (LDH) catalyst for the condensation of benzaldehyde (B42025) with ethyl cyanoacetate, achieving excellent product yields. researchgate.net This heterogeneous catalyst demonstrated good reusability over several cycles without significant loss of activity. researchgate.net The use of magnetic nanoparticles bonded with ellagic acid (nano-Fe₃O₄@EA) as a catalyst also presents an effective method for synthesizing ethyl cyanoacetate derivatives through a base-free Knoevenagel condensation, highlighting advantages such as high yield and short reaction times. oiccpress.com

Table 2: Metal-Catalyzed Knoevenagel Condensation

Catalyst Substrates Solvent Temperature Product Yield Reference
Cu─Mg─Al LDH Benzaldehyde, Ethyl cyanoacetate Ethanol 80 °C 95% researchgate.net
Nano-Fe₃O₄@EA Various aldehydes, Ethyl cyanoacetate Not Specified Not Specified High oiccpress.com
Copper Metal Surfaces Not Specified Not Specified Not Specified Not Specified oiccpress.com

Stereochemical Control and Isomer Selectivity in Synthesis

In the synthesis of this compound, the formation of the double bond between the second and third carbon atoms can result in two geometric isomers: (E)- and (Z)-isomers. The Knoevenagel condensation typically exhibits a high degree of stereoselectivity, predominantly yielding the more thermodynamically stable (E)-isomer. researchgate.netgeorganics.sk

The structure of the (E)-isomer allows the bulky groups (the methoxyphenyl group and the ester group) to be on opposite sides of the carbon-carbon double bond, minimizing steric hindrance. This preference for the (E)-isomer is a common feature in Knoevenagel condensations involving aldehydes. researchgate.net

Crystallographic studies of related compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, have confirmed the (E)-configuration. nih.govresearchgate.net The conformation across the C=C bond is described as syn-periplanar. nih.govresearchgate.net While the (E)-isomer is generally favored, the synthesis of a mixture of (E) and (Z) isomers of the related ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate has been reported, with the (Z)-isomer being successfully isolated and characterized by single-crystal X-ray diffraction. researchgate.net The synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate has also been documented, resulting in the desired product without specific mention of isomer separation, implying the formation of the expected major isomer. prepchem.com

Chemical Reactivity and Transformation Pathways of Ethyl 2 Cyano 3 2 Methoxyphenyl Acrylate

Nucleophilic Addition Reactions

The polarized nature of the carbon-carbon double bond in Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate makes it a prime candidate for nucleophilic addition reactions.

The presence of both a cyano (C≡N) and an ethyl ester (-COOEt) group on the same carbon atom of the double bond significantly enhances the electrophilic character of the β-carbon. Both groups are potent electron-withdrawing groups through resonance and inductive effects. This polarization facilitates the attack of nucleophiles on the β-carbon, a key step in many of the compound's transformations. This principle is observed in similar α,β-unsaturated carbonyl compounds, where the electron-deficient nature of the double bond is a key determinant of their reactivity. nih.gov The reactivity of such systems can be further tuned by the nature of the substituent on the phenyl ring.

The electrophilicity of this compound allows for the formation of new covalent bonds through reactions with a variety of nucleophiles. For instance, similar ethyl 2-cyano-3-aryl-acrylates readily undergo reactions with nucleophiles like thiourea (B124793). In a related reaction, various (E)-ethyl-2-cyano-3-(aryl)acrylates react with thiourea in ethanol (B145695) to yield pyrimidine (B1678525) thione derivatives, demonstrating the formation of carbon-sulfur and carbon-nitrogen bonds in a cyclocondensation reaction. researchgate.net

Another example of covalent bond formation is the reaction of a similar compound, ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), with hydrazine (B178648) hydrate. rsc.org This reaction proceeds via a nucleophilic attack of the hydrazine on the activated double bond, leading to a new chemical entity. rsc.org These examples highlight the versatility of the acrylate (B77674) scaffold in forming covalent bonds with a range of substrates.

ReactantNucleophileProduct TypeReference
(E)-ethyl-2-cyano-3-(aryl)acrylatesThioureaPyrimidine thiones researchgate.net
Ethyl 2-cyano-3-(naphthalene-1-yl)acrylateHydrazine HydrateHydrazine adduct rsc.org

Reduction and Hydrogenation Reactions

The carbon-carbon double bond in this compound can be readily reduced or hydrogenated, offering pathways to saturated and chiral molecules.

The asymmetric hydrogenation of cyano-substituted acrylate esters is a highly efficient method for the synthesis of chiral compounds. rsc.orgresearchgate.net Research has shown that rhodium complexes with chiral ligands, such as (S,S)-f-spiroPhos, can catalyze the hydrogenation of similar substrates with high enantioselectivity (up to 98% ee) and high turnover numbers. rsc.orgresearchgate.netresearchgate.net

Specifically, studies on methyl 3-cyano-2-(2-methoxyphenyl)acrylate, a closely related compound, have been reported. rsc.org Both the (Z) and (E) isomers of this compound have been synthesized and characterized. rsc.org The asymmetric hydrogenation of these substrates provides access to valuable chiral building blocks. rsc.orgresearchgate.net The ability to generate stereocenters with high control is a significant aspect of the reactivity of this class of compounds. ajchem-b.com

SubstrateCatalyst SystemProduct TypeKey FindingReference
3-Cyano acrylate estersRh-(S,S)-f-spiroPhosChiral γ-lactams and γ-amino acidsHigh enantioselectivity (up to 98% ee) and high turnover numbers. rsc.orgresearchgate.net
Methyl 3-cyano-2-(2-methoxyphenyl)acrylateNot specifiedNot specifiedSynthesis and characterization of (Z) and (E) isomers. rsc.org

Transfer hydrogenation is another important reduction method for activated olefins. This technique typically involves the use of a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. Chiral ruthenium (Ru) and rhodium (Rh) catalysts have been effectively used for the asymmetric transfer hydrogenation of ketones, a process that shares mechanistic principles with the reduction of activated alkenes. ajchem-b.com While specific studies on the transfer hydrogenation of this compound are not prevalent in the searched literature, the activated nature of its double bond makes it a suitable candidate for this type of transformation.

Cycloaddition and Heterocycle Synthesis

The electron-deficient double bond of this compound can participate in cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.

The reaction of ethyl 2-cyano-3-aryl acrylates with thiourea, as mentioned earlier, is a prime example of its utility in heterocycle synthesis, leading to the formation of pyrimidine thiones. researchgate.net In a similar vein, the reaction of cyanoacetic acid hydrazide with ethyl 2-cyano-3-phenylbut-2-enoate, a structurally related compound, yields a pyrazolidinone derivative, showcasing another pathway to heterocyclic structures. arkat-usa.org

Furthermore, the general class of α,β-unsaturated compounds with electron-withdrawing groups are known to participate in [3+2] cycloaddition reactions. For instance, reactions involving benzonitrile (B105546) N-oxide with β-phosphorylated nitroethenes, which also feature an activated double bond, have been studied. mdpi.com These reactions lead to the formation of five-membered heterocyclic rings. mdpi.com The potential for this compound to undergo similar cycloadditions opens up avenues for the synthesis of a diverse range of complex molecules.

Reaction TypeReactantsProductReference
Cyclocondensation(E)-ethyl-2-cyano-3-(aryl)acrylates, ThioureaPyrimidine thiones researchgate.net
CycloadditionCyanoacetic acid hydrazide, Ethyl 2-cyano-3-phenylbut-2-enoatePyrazolidinone derivative arkat-usa.org

Construction of Pyrazolo[3,4-b]pyridine Congeners

The pyrazolo[3,4-b]pyridine scaffold is a core component of many compounds with significant biological and medicinal properties, including antiviral, antibacterial, anti-inflammatory, and anti-tumor activities. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, established synthetic routes for this heterocyclic system suggest its potential as a suitable precursor.

One common strategy involves the multicomponent reaction of an aminopyrazole, an aldehyde (such as 2-methoxybenzaldehyde (B41997), a precursor to the title compound), and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686). google.comnih.gov Another approach is the cascade 6-endo-dig cyclization, which utilizes 5-aminopyrazoles and alkynyl aldehydes to construct the pyrazolo[3,4-b]pyridine framework. nih.gov Given that this compound is an α,β-unsaturated system, it represents a plausible substrate for Michael addition-cyclization reactions with aminopyrazoles, a key step in many pyrazolopyridine syntheses.

Multicomponent Reaction Designs and Product Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. The diverse functional groups within this compound make it an ideal candidate for designing novel MCRs. Its precursor, ethyl cyanoacetate, is a well-known component in MCRs, such as the Gewald reaction for synthesizing 2-aminothiophenes, which are themselves important intermediates. researchgate.net

The electrophilic double bond, the nitrile group, and the ester moiety all present opportunities for varied chemical transformations within a single reaction vessel. This allows for the rapid generation of molecular diversity, a crucial aspect of modern drug discovery and materials science. For instance, reactions combining an aldehyde, an aminopyrazole, and 3-(cyanoacetyl)indole have been used to create complex pyrazolo[3,4-b]pyridines, showcasing the potential for intricate molecular assembly. nih.gov

Role as a Key Synthetic Intermediate

The utility of this compound extends to its role as a foundational molecule for constructing a variety of other organic building blocks and functional materials.

Precursor for Advanced Organic Building Blocks (e.g., 2-Propenoylamides, 2-Propenoates)

Ethyl 2-cyano-3-phenyl-2-propenoates are recognized as important starting materials for a range of biologically and pharmacologically significant compounds. nih.govresearchgate.net Specifically, the closely related isomer, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, is a known precursor for synthesizing 2-propenoylamides and 2-propenoates. nih.govresearchgate.net Research has detailed the successful synthesis of ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate via the piperidine-catalyzed Knoevenagel condensation of 2-methoxybenzaldehyde and ethyl cyanoacetate, yielding the product in good measure. chemrxiv.org The physical and spectroscopic properties of this compound have been well-characterized, confirming its structure and purity.

Table 1: Physical and Spectroscopic Data for Ethyl 2-cyano-3-(2-methoxyphenyl)-2-propenoate chemrxiv.org

PropertyValue
Yield76%
Melting Point (°C)79.7
1H-NMR (δ, ppm)8.6 (s, 1H, CH=), 8.2-7.5 (m, 4H, Ph), 4.3 (q, 2H, OCH2), 3.8 (s, 3H, PhOCH3), 1.3 (t, 3H, OCH2CH3)
13C-NMR (δ, ppm)163 (C=O), 152 (HC=), 148, 131, 130, 122, 111 (Ph), 116 (CN), 111 (C=), 61 (OCH2), 56 (PhOCH3), 14 (OCH2CH3)
IR (cm-1)3023-2832 (m, C-H), 2224 (m, CN), 1742 (s, C=O), 1574 (C=C), 1234 (s, C-O-CH3), 812 (s, C-H out of plane)

Applications in Pharmaceutical and Agrochemical Intermediacy

Derivatives of this compound serve as intermediates in the synthesis of compounds with potential pharmaceutical and agrochemical applications. For example, pyrimidine thione derivatives, which can be prepared from (E)-ethyl-2-cyano-3-(aryl)acrylates, have shown a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. researchgate.net Furthermore, compounds derived from the acrylamide (B121943) of the title compound, specifically ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, have been evaluated for antioxidant and anti-inflammatory activities. researchgate.net

In the agrochemical sector, related 2-aminothiophenes are used as starting materials for the synthesis of various agrochemicals. researchgate.net This highlights the potential of this compound as a precursor to a broad class of biologically active molecules.

Utilization in the Synthesis of Pyrrolizidine and Quinolizidine (B1214090) Alkaloids

Pyrrolizidine and quinolizidine alkaloids are classes of natural products known for their diverse biological activities. Extensive reviews of synthetic routes to these alkaloids detail complex, multi-step syntheses, often starting from chiral precursors like amino acids or carbohydrates. A direct, documented role for this compound in the established synthetic pathways for these specific alkaloid families could not be identified in the reviewed literature.

Development of Precursors for Polymers, Dyes, and Surfactants

This compound is a valuable monomer in polymer chemistry. Research has demonstrated its successful copolymerization with vinyl monomers like styrene (B11656) and vinyl acetate (B1210297) under radical initiation conditions. chemrxiv.orgchemrxiv.org These studies show that the incorporation of the acrylate monomer can significantly alter the properties of the resulting polymer, such as increasing the glass transition temperature (Tg), which indicates reduced chain mobility due to the polar nature of the acrylate unit. chemrxiv.org

Table 2: Radical Copolymerization of Alkoxy Ring-Substituted 2-Methoxyethyl Phenylcyanoacrylates (MEPA) with Styrene (ST) chemrxiv.org

MEPA R-groupPolymerization Time (min)Conversion (wt %)N (wt %)MEPA in Copolymer (mol %)
2-methoxy4515.81.5424.8
3-methoxy4517.41.6126.2
4-methoxy4518.11.6827.5

Copolymerization was conducted at 70°C in toluene (B28343) with a monomer feed ratio of ST/MEPA = 3 (mol).

In the field of dyes, structurally similar compounds such as 2-cyano-3,3-diarylacrylic esters are known to be highly effective UV absorbers and are used as light stabilizers in coatings, plastics, and dyes. google.comgoogle.com The extended π-system in this compound suggests its potential for similar applications in modifying or protecting colored materials. There was no specific information found regarding its use in the synthesis of surfactants.

Compound List

Spectroscopic and Computational Investigations of Ethyl 2 Cyano 3 2 Methoxyphenyl Acrylate

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the experimental FT-IR spectrum has been recorded in the range of 4000–400 cm⁻¹. researchgate.net The analysis of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate reveals characteristic vibrational frequencies. For instance, the C-H stretching vibrations of the methylene (B1212753) (CH₂) group are observed in the 3000–2900 cm⁻¹ and 2900–2800 cm⁻¹ regions for antisymmetric and symmetric stretching, respectively. researchgate.net Specifically, the antisymmetric stretching mode of the CH₂ group in a similar molecule was identified at 2942 cm⁻¹ in Raman spectra, while the symmetric stretching mode appeared at 2871 and 2867 cm⁻¹. researchgate.net The stretching vibration of the O-CH₃ group is typically found in the 1000–1100 cm⁻¹ range for anisole (B1667542) and its derivatives. researchgate.net In one study, this was observed at 1016 cm⁻¹ and 725 cm⁻¹ in the FT-IR spectrum. researchgate.net

A study on ethyl-2-cyano-3-(4-methoxyphenyl)acrylate reported the following significant peaks in its IR spectrum (KBr): 2988, 2213, 1712, 1583, and 1177 cm⁻¹. jmcs.org.mx The peak at 2213 cm⁻¹ is characteristic of the C≡N (cyano) group. jmcs.org.mxresearchgate.net The peak at 1712 cm⁻¹ corresponds to the C=O (carbonyl) group of the ester. jmcs.org.mxresearchgate.net

Laser-Raman Spectroscopy Investigations

Laser-Raman spectroscopy complements FT-IR by providing information on the vibrational modes of non-polar bonds. The experimental Laser-Raman spectrum for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate has been recorded in the 4000–100 cm⁻¹ range. researchgate.net In the Raman spectrum of a related compound, the antisymmetric and symmetric stretching modes of the CH₂ group were assigned at 2969 cm⁻¹ and 2891 cm⁻¹, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

For (E)-ethyl 2-cyano-3-(2-methoxyphenyl)acrylate, ¹H and ¹³C NMR spectra have been recorded. rsc.org The ¹H-NMR spectrum (500 MHz, CDCl₃) and the ¹³C-NMR spectrum (126 MHz, CDCl₃) provide detailed structural information. rsc.org

For the related compound, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, the following NMR data has been reported:

¹H NMR (400 MHz, CDCl₃): δ = 8.15 (s, 1H), 7.98 (d, J = 8.8 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 4.35 (q, J = 7.2 Hz, 2H), 3.88 (s, 3H), 1.38 (t, J = 7.2 Hz, 3H). jmcs.org.mxrsc.org

¹³C NMR (100 MHz, CDCl₃): δ = 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1. jmcs.org.mxrsc.org

The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. Generally, sp³-hybridized carbons absorb between 0 and 90 δ, while sp²-hybridized carbons absorb between 110 and 220 δ. Carbonyl carbons (C=O) are typically found at the low-field end of the spectrum, from 160 to 220 δ. libretexts.org

Table 1: ¹H and ¹³C NMR Data for Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 8.15 s =CH
¹H 7.98 d 8.8 Aromatic CH
¹H 6.97 d 8.8 Aromatic CH
¹H 4.35 q 7.2 OCH₂
¹H 3.88 s OCH₃
¹H 1.38 t 7.2 CH₃
¹³C 163.7 C=O
¹³C 163.1 Aromatic C-O
¹³C 154.3 =CH
¹³C 133.6 Aromatic CH
¹³C 124.3 Aromatic C
¹³C 116.2 C≡N
¹³C 114.7 Aromatic CH
¹³C 99.4 =C(CN)
¹³C 62.4 OCH₂
¹³C 55.8 OCH₃

Data sourced from multiple references. jmcs.org.mxrsc.org

Density Functional Theory (DFT) Studies and Quantum Chemical Calculations

Computational chemistry, particularly DFT, provides a theoretical framework to understand and predict the molecular properties of compounds like Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate.

Optimized Molecular Geometries and Conformational Analysis

DFT calculations, using methods like B3LYP and M06-2X with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometric parameters (bond lengths and bond angles) of related acrylate (B77674) compounds. researchgate.net For ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the calculated bond lengths for the C-O bonds in the methoxyphenyl group were found to be 1.353 Å and 1.428 Å, which are in good agreement with experimental values of 1.338 Å and 1.416 Å. researchgate.net

In the solid state, the conformation across the C=C double bond in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is syn-periplanar, with a C4—C8—C9—C10 torsion angle of 3.2(5)°. nih.govresearchgate.net This planarity, with the exception of the methyl group of the ethyl ester, is a common feature in similar thiophene-based cyanoacrylate derivatives. nih.gov

Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

For ethyl-(2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the HOMO-LUMO energy gap (η) has been calculated to be 3.06 eV. researchgate.net This value provides insight into the molecule's reactivity compared to other aromatic compounds. researchgate.net Theoretical calculations of HOMO and LUMO energies help in understanding the charge transfer interactions within the molecule. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-ethyl 2-cyano-3-(2-methoxyphenyl)acrylate
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate
Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
Ethyl cyanoacetate (B8463686)
Thiophene-based cyanoacrylate derivatives

Analysis of Reactivity Descriptors (e.g., Global Hardness, Electrophilicity)

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable tools for understanding the reactivity of a molecule through the calculation of conceptual DFT descriptors. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offer a quantitative measure of a molecule's stability and reactivity.

Key reactivity descriptors include:

Global Hardness (η): This parameter measures the resistance of a molecule to change its electron configuration. A higher value of global hardness indicates greater stability and lower reactivity.

Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in the prediction and interpretation of spectroscopic data. Methods like DFT can be employed to calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These predicted parameters serve as a powerful complement to experimental data, aiding in the precise assignment of spectral signals to specific molecular motions or atomic environments.

For instance, the ¹H NMR spectrum of a related compound, Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, shows distinct signals for its various protons, including the ethyl group, methyl substituent, and aromatic protons. nih.gov Theoretical calculations for this compound would aim to reproduce the experimental chemical shifts and coupling constants, providing a robust validation of the proposed chemical structure. Similarly, calculated IR frequencies can be correlated with experimental spectra to identify characteristic vibrational modes, such as the C≡N stretch, C=O stretch of the ester, and C=C bond vibrations. researchgate.net

Advanced Spectroscopic Probes: Vibrational Circular Dichroism (VCD) and Electronic Stability Analyses

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cas.cz VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and is a definitive method for determining the absolute configuration of stereoisomers. researchgate.netscispace.com While this compound itself is not chiral, VCD could be a powerful tool for analyzing chiral derivatives or when the molecule is part of a larger, chiral assembly. The technique can provide detailed conformational information in solution that is often inaccessible by other means. scispace.comnih.gov

Electronic stability and properties of cyanoacrylates are also a subject of significant interest. For example, a related compound, Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA), has been identified as a fluorescent chemodosimeter. rsc.org It exhibits a "turn-off" fluorescence response in the presence of hydrazine (B178648) hydrate, indicating that the electronic structure of the acrylate backbone is sensitive to external chemical agents. rsc.org Time-dependent DFT (TD-DFT) calculations are often used in such studies to understand the electronic transitions and the mechanism of fluorescence quenching. rsc.org These findings suggest that the electronic stability and photophysical properties of this compound could be similarly modulated, opening possibilities for its use in sensing applications.

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a compound in the solid state. While the specific crystal structure of this compound has not been reported, extensive crystallographic data exists for closely related analogues, such as Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate and (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. nih.govnih.gov The analysis of these structures provides a reliable model for predicting the molecular conformation and packing of the title compound.

Typically, these molecules are observed to be nearly planar, with the exception of the terminal methyl groups of the ethyl ester. nih.gov The conformation across the C=C double bond is generally found to be E (trans). nih.gov The table below presents representative crystallographic data for a related methoxy-substituted analogue, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Representative Crystal Data for a Related Compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. nih.govresearchgate.net
ParameterValue
Chemical FormulaC₁₃H₁₃NO₃
Molecular Weight231.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4889 (12)
b (Å)8.3552 (16)
c (Å)17.143 (3)
β (°)91.294 (11)
Volume (ų)1215.6 (3)
Z (molecules/unit cell)4

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of ethyl cyanoacrylate derivatives is stabilized by a network of non-covalent intermolecular interactions. Based on the structures of its analogues, this compound is expected to participate in several key interactions that direct its supramolecular assembly.

Hydrogen Bonding: Although lacking strong hydrogen bond donors, these molecules act as effective acceptors. The oxygen atoms of the carbonyl and methoxy (B1213986) groups, along with the nitrogen atom of the cyano group, readily participate in weak C—H···O and C—H···N hydrogen bonds with aromatic and aliphatic C-H groups of neighboring molecules. nih.govresearchgate.net

π–π Stacking: The planar phenyl rings can engage in π–π stacking interactions. In (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, the centroid-to-centroid distance between parallel benzene (B151609) rings of adjacent molecules is 3.7924 (8) Å. nih.gov Similar interactions are observed in the 4-methoxy analogue, with a centroid-centroid separation of 3.9986 (17) Å, indicating the importance of this force in the crystal packing. nih.govresearchgate.net

C—H···π Interactions: The electron-rich π-system of the aromatic ring can also act as an acceptor for hydrogen bonds from C-H groups, further stabilizing the crystal lattice. nih.govresearchgate.net

These varied interactions work in concert to create a stable and well-defined three-dimensional structure. ul.ie

Table 2: Common Intermolecular Interactions in Ethyl Cyanoacrylate Analogues.
Interaction TypeDescriptionObserved in Analogues
C—H···OHydrogen bond between a C-H donor and a carbonyl or methoxy oxygen acceptor.Yes nih.govresearchgate.net
C—H···NHydrogen bond between a C-H donor and the cyano nitrogen acceptor.Yes nih.gov
π–π StackingAttractive interaction between the π-systems of aromatic rings.Yes nih.govnih.gov
C—H···πInteraction between a C-H bond and the face of an aromatic ring.Yes nih.govresearchgate.net

Crystal Packing Arrangements and Supramolecular Assembly

The specific intermolecular interactions dictate the formation of larger supramolecular assemblies. In the crystal structures of related compounds, a common and significant motif is the formation of inversion dimers through C—H···O hydrogen bonds. nih.govresearchgate.net These interactions often generate characteristic ring patterns, such as R²₂(10) and R²₂(14) graph-set motifs. nih.govresearchgate.netresearchgate.net

These dimers then serve as building blocks for the extended crystal lattice. They can be linked into infinite chains or arrange into layers. For example, in the crystal of Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, molecules form chains that are further connected into sheets. nih.gov In Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, the inversion dimers are organized into a zigzag pattern. nih.govresearchgate.net The final three-dimensional network is achieved through the stacking of these layers or chains, held together by weaker forces like van der Waals interactions and π–π stacking between the aromatic rings of adjacent layers. nih.govnih.gov This hierarchical assembly of molecules into dimers, chains, and finally a 3D lattice is a hallmark of the solid-state chemistry of these compounds.

Derivatives and Analogues of Ethyl 2 Cyano 3 2 Methoxyphenyl Acrylate

Synthesis of Substituted Aryl Cyanoacrylates

The synthesis of substituted aryl cyanoacrylates is most commonly achieved through the Knoevenagel condensation. scielo.org.mxcapes.gov.brrsc.orgjmcs.org.mx This reaction involves the condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), typically in the presence of a basic catalyst. jmcs.org.mxnih.govchemicalbook.com Various catalysts, including piperidine, diisopropylethylammonium acetate (B1210297) (DIPEAc), and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been employed to facilitate this transformation, often with high yields. scielo.org.mxrsc.orgjmcs.org.mxresearchgate.net Microwave irradiation has also been utilized to accelerate the reaction. nih.govresearchgate.net

The synthesis of positional isomers, such as ethyl 2-cyano-3-(4-methoxyphenyl)acrylate and ethyl 2-cyano-3-(3-methoxyphenyl)acrylate, follows the general Knoevenagel condensation protocol. By selecting the corresponding methoxy-substituted benzaldehyde (B42025) (i.e., 4-methoxybenzaldehyde (B44291) or 3-methoxybenzaldehyde) as the starting material, the desired positional isomer can be readily prepared. scielo.org.mxjmcs.org.mxresearchgate.net The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields of the target compound. For instance, the use of DIPEAc as a catalyst has been shown to be effective in producing these isomers with good yields. scielo.org.mxjmcs.org.mx

A wide variety of substituents can be introduced onto the aryl ring of the cyanoacrylate structure. This is accomplished by using the appropriately substituted benzaldehyde in the Knoevenagel condensation.

Hydroxy-substituted analogues are synthesized from hydroxybenzaldehydes. The hydroxyl group can influence the reactivity and biological activity of the resulting cyanoacrylate. rsc.orgrsc.org

Halo-substituted derivatives, such as those containing chloro or bromo groups, are prepared from the corresponding halogenated benzaldehydes. scielo.org.mxjmcs.org.mx For example, ethyl 2-cyano-3-(2-chlorophenyl)acrylate and ethyl 2-cyano-3-(4-chlorophenyl)acrylate have been synthesized with high yields. scielo.org.mx

Dimethylamino-substituted compounds are accessible through the use of dimethylaminobenzaldehyde as a precursor.

The electronic nature of these substituents can significantly impact the properties of the cyanoacrylate molecule.

Replacing the phenyl ring with a heteroaromatic system leads to another class of analogues with distinct electronic and steric properties. The synthesis of these compounds also relies on the Knoevenagel condensation, utilizing the corresponding heteroaromatic aldehyde.

Thiophenyl analogues , such as ethyl 2-cyano-3-(thiophen-2-yl)acrylate, are prepared from thiophenecarboxaldehyde. scielo.org.mx

Furyl analogues , like methyl 2-cyano-3-(2-furyl)acrylate, are synthesized from furfural. sigmaaldrich.comgoogle.com

Indolyl derivatives can be synthesized from indole-3-carboxaldehyde. rsc.orgnih.govresearchgate.net The synthesis of indole-linked β-cyano-enones has been achieved through a multicomponent reaction of arylglyoxal, malononitrile (B47326), and indoles. rsc.org

Pyrrolyl analogues are accessible from pyrrole-2-carboxaldehyde. organic-chemistry.orgresearchgate.netuctm.eduresearchgate.net

These heteroaromatic systems introduce different electronic distributions and potential hydrogen bonding capabilities, which can modulate the chemical and biological characteristics of the molecule.

Alkyl Ester Variations (e.g., Methyl, Propyl Esters)

The ester group of the cyanoacrylate can be varied by using different alkyl cyanoacetates in the Knoevenagel condensation. For example, methyl cyanoacetate and propyl cyanoacetate can be used to synthesize the corresponding methyl and propyl esters. rsc.orgjmcs.org.mxresearchgate.netnih.gov The synthesis of methyl 2-cyano-3-acrylate derivatives has been successfully achieved using ultrasound irradiation in water, offering an environmentally friendly approach. informahealthcare.com The length of the alkyl chain in the ester group can influence the physical properties and reactivity of the cyanoacrylate. scispace.com

Structure-Reactivity Relationship (SRR) Studies of Analogues

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of these analogues influences their reactivity. The Knoevenagel condensation itself is a key reaction studied, where the reactivity of different aldehydes and active methylene compounds is compared. It has been observed that aldehydes with electron-withdrawing groups and heteroaromatic aldehydes often provide higher yields of cyanoacrylates. jmcs.org.mx The nature of the catalyst also plays a crucial role in the reaction's efficiency. jmcs.org.mx

The polymerization of cyanoacrylates is another area of SRR studies. The cyano and ester groups make the double bond highly electrophilic, susceptible to nucleophilic attack, which initiates polymerization. pcbiochemres.comyoutube.com The nature of the R-group in the ester moiety can affect the rate and mechanism of polymerization. pcbiochemres.comresearchgate.net

Stereoisomeric Forms of Derivatives and their Synthetic Control

The double bond in ethyl 2-cyano-3-aryl-acrylates can exist as either the (E) or (Z) stereoisomer. The Knoevenagel condensation often leads predominantly to the more thermodynamically stable (E)-isomer. capes.gov.brresearchgate.net However, the stereochemical outcome can sometimes be influenced by the reaction conditions, including the choice of catalyst and solvent. rsc.orgjmcs.org.mx The specific geometry of the isomer can have a significant impact on its biological activity and physical properties.

Advanced Research Applications and Methodological Contributions

Development of Novel Catalytic Systems Utilizing Cyanoacrylate Substrates

The unique electronic properties of ethyl 2-cyano-3-(2-methoxyphenyl)acrylate and related cyanoacrylates make them excellent substrates for testing and developing new catalytic transformations. Their activated double bond is particularly receptive to a variety of catalytic C-C bond-forming reactions.

Research has demonstrated the use of similar compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, as starting materials in palladium-catalyzed reactions. nih.gov For instance, the synthesis of this compound can be achieved through a Heck-type reaction between 1-bromo-4-methoxybenzene and ethyl-2-cyanoacrylate, utilizing a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand. nih.gov This reaction showcases the effectiveness of the palladium catalytic system in coupling aryl halides with electron-poor alkenes, a fundamental transformation in organic synthesis. The successful application of such catalytic systems with cyanoacrylate substrates validates their utility and provides a framework for developing more advanced and selective catalysts.

The general class of cyanoacrylates serves as a benchmark for evaluating catalyst performance due to their high reactivity. pcbiochemres.comtu-clausthal.de The development of catalytic systems often involves screening them against challenging or highly reactive substrates to determine their scope and limitations. The insights gained from using cyanoacrylates in these developmental stages are crucial for designing catalysts with improved efficiency, selectivity, and broader applicability in synthetic chemistry. researchgate.netpolimi.it

Table 1: Example of a Catalytic System for Cyanoacrylate Synthesis nih.gov
Parameter Description
Reaction Type Palladium-Catalyzed Heck-type Reaction
Aryl Halide 1-bromo-4-methoxybenzene
Alkene Substrate Ethyl-2-cyanoacrylate
Catalyst Palladium acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 120 °C
Product Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

Role in the Design and Implementation of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step from three or more starting materials. Cyanoacetic acid derivatives, the precursors to compounds like this compound, are foundational pillars in the world of MCRs. nih.govacs.org

This compound is itself typically synthesized via a Knoevenagel condensation, which is a two-component reaction between an aldehyde (2-methoxybenzaldehyde) and a compound with an active methylene (B1212753) group (ethyl cyanoacetate). pcbiochemres.com While this is not an MCR, the resulting product is an ideal candidate for subsequent reactions, including MCRs, due to its electrophilic double bond which acts as a potent Michael acceptor.

A prominent example involves the use of ethyl cyanoacetate (B8463686) in a three-component reaction with an aromatic aldehyde and thiourea (B124793) to synthesize substituted pyrimidine (B1678525) thiones. researchgate.net This reaction demonstrates the power of using simple building blocks to rapidly construct complex heterocyclic scaffolds that are of interest in medicinal chemistry. The versatility of the cyanoacetate core in these reactions highlights the potential for its arylidene derivatives, such as this compound, to be employed in the design of novel MCRs to create diverse molecular libraries. The Passerini and Ugi reactions are other major classes of MCRs where cyano-functionalized components often play a crucial role. nih.gov

Enabling Reagent in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable enabling reagent for the synthesis of more complex molecular architectures. It serves as a versatile C3 synthon, where the three carbons of the acrylate (B77674) backbone can be incorporated into larger molecules.

Research has identified that related compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate are important starting materials for synthesizing biologically and pharmacologically significant molecules, including 2-propenoylamides and 2-propenoates. nih.gov These structures form the core of various bioactive compounds.

Furthermore, these cyanoacrylate derivatives are instrumental in the synthesis of heterocyclic compounds. For example, the reaction of (E)-ethyl-2-cyano-3-(aryl)acrylates with thiourea leads to the formation of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles. researchgate.net These pyrimidine derivatives are a class of compounds investigated for a range of biological activities. The ability of the cyanoacrylate to act as a precursor to such complex heterocyclic systems underscores its importance as an enabling reagent in synthetic programs aimed at drug discovery and materials science.

Contribution to Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis and application of this compound and its analogs align with several key principles of green chemistry, which aim to make chemical processes more environmentally benign. chemistryjournals.netlabdepotinc.com

Catalysis over Stoichiometric Reagents : The use of catalytic amounts of reagents is superior to stoichiometric ones as it minimizes waste. labdepotinc.comacs.org The synthesis of aryl cyanoacrylates via palladium-catalyzed Heck reactions is a prime example, where a small amount of catalyst can generate a large quantity of product, leading to higher efficiency and less metal waste compared to older stoichiometric methods. nih.gov

Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all materials from the reactants into the final product. acs.org Catalytic reactions like the Heck reaction generally have better atom economy than many classical named reactions that generate significant inorganic salt byproducts.

Energy Efficiency : Green chemistry advocates for conducting reactions at ambient temperature and pressure whenever possible. labdepotinc.com Research into alternative energy sources, such as microwave irradiation for the synthesis of n-butyl cyanoacrylate, has shown a dramatic reduction in reaction times (by a factor of 3-5 fold) compared to conventional heating, leading to significant energy savings. nih.gov This sustainable approach is applicable to the synthesis of other cyanoacrylates.

Design for Degradation and Recyclability : A major contribution from the broader class of ethyl cyanoacrylates is in the development of next-generation plastics. Recent studies have demonstrated that poly(ethyl cyanoacrylate), derived from the same monomer family, can be transformed into closed-loop recyclable plastics. These plastics can be depolymerized back to the monomer with high efficiency (>90% yield), offering a sustainable alternative to traditional, often non-recyclable polymers like polystyrene. researchgate.net

Table 2: Application of Green Chemistry Principles to Cyanoacrylate Chemistry
Green Chemistry Principle Application in Cyanoacrylate Synthesis/Use Reference
1. Prevention Using catalytic methods reduces waste generation compared to stoichiometric processes. acs.org
2. Atom Economy Catalytic C-C bond formations (e.g., Heck reaction) maximize the incorporation of reactant atoms into the product. acs.org
6. Design for Energy Efficiency Microwave-assisted synthesis significantly reduces reaction time and energy consumption. nih.gov
7. Use of Renewable Feedstocks Closed-loop recycling of poly(ethyl cyanoacrylate) allows the monomer to be reused, reducing reliance on virgin feedstocks. researchgate.net
9. Catalysis Palladium-catalyzed synthesis is a key example of using a superior catalytic reagent. nih.govlabdepotinc.com
10. Design for Degradation Development of chemically recyclable poly(ethyl cyanoacrylate) plastics that can be reverted to monomer. researchgate.net

In Silico Modeling for Mechanistic Elucidation and Predictive Chemical Design

Computational chemistry, or in silico modeling, provides powerful insights into reaction mechanisms, molecular properties, and interactions that are often difficult to probe experimentally. For reactive molecules like this compound, these methods are invaluable for understanding and predicting chemical behavior.

Mechanistic Elucidation : Time-dependent density functional theory (TD-DFT) has been successfully employed to understand the reaction mechanism of related cyanoacrylate derivatives. For example, in the development of a fluorescent probe for hydrazine (B178648) detection based on an ethyl 2-cyano-3-(naphthalene-1-yl)acrylate scaffold, TD-DFT calculations were essential to confirm the electronic transitions and structural changes responsible for the fluorescence quenching mechanism. rsc.org

Structural and Interaction Analysis : The foundation for accurate in silico modeling is often high-quality structural data from techniques like X-ray crystallography. The crystal structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate has been resolved, revealing details about its conformation and intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking. nih.govresearchgate.net This information allows researchers to build accurate computational models to simulate its reactivity and interaction with other molecules or catalytic sites.

Predictive Design : By understanding the electronic structure and reaction pathways, scientists can predict how modifications to the molecule will affect its properties. For instance, modeling can help predict the reactivity of different substituted aryl cyanoacrylates in polymerization or multicomponent reactions. Furthermore, molecular docking studies, which have been used for related pyrimidine compounds derived from cyanoacrylates, can predict how these molecules will bind to biological targets like proteins or DNA, guiding the design of new therapeutic agents. researchgate.net

Future Perspectives in Ethyl 2 Cyano 3 2 Methoxyphenyl Acrylate Research

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

While Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate is a known precursor for various heterocyclic compounds, its full reactive potential remains to be explored. Future research will likely focus on uncovering novel reactivity patterns and developing new chemical transformations. This includes investigating its behavior in cycloaddition reactions, exploring its potential as a partner in multicomponent reactions, and examining its reactivity with a wider range of nucleophiles and electrophiles. The electron-withdrawing cyano and ester groups, combined with the electron-donating methoxy-substituted phenyl ring, create a unique electronic landscape that could be exploited for unprecedented chemical transformations.

A key area of interest is the development of novel catalytic systems to modulate the reactivity of the acrylate (B77674) scaffold. This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to achieve transformations that are not possible with traditional methods. For instance, the development of catalysts that can selectively activate specific bonds within the molecule could lead to the synthesis of complex and previously inaccessible molecular architectures.

Development of Highly Enantioselective Synthetic Routes

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Future research on this compound will undoubtedly focus on the development of highly enantioselective synthetic routes to produce specific stereoisomers of its derivatives. This will involve the design and application of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of reactions involving this prochiral substrate.

Researchers will likely explore various asymmetric catalytic approaches, including chiral Lewis acid catalysis, chiral Brønsted acid catalysis, and organocatalysis, to achieve high levels of enantioselectivity in reactions such as Michael additions, cycloadditions, and other bond-forming transformations. The development of robust and scalable enantioselective methods will be crucial for the practical application of chiral derivatives of this compound in various fields.

Integration into Automated and Flow Chemistry Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes. Integrating the synthesis and transformations of this compound into automated and flow chemistry platforms presents a significant opportunity for future research. Flow chemistry, in particular, offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purities.

Future work will involve the development of robust and reliable flow chemistry protocols for the synthesis of the parent compound and its subsequent derivatization. This will require careful optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading. The integration of in-line analytical techniques will allow for real-time monitoring and optimization of these processes, leading to more efficient and reproducible synthetic routes.

Computational Design and Prediction of New Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, computational methods can be employed to design and predict new derivatives with enhanced reactivity or selectivity. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of the molecule, helping to rationalize its observed chemical behavior and predict the outcome of new reactions. rsc.org

Future research will likely involve the use of computational screening to identify promising new derivatives for specific applications. By systematically modifying the structure of the parent compound in silico, researchers can evaluate the potential of a large number of derivatives without the need for extensive experimental work. This computational-guided approach can significantly accelerate the discovery of new compounds with desired properties, such as enhanced biological activity or improved performance as a chemical probe. rsc.org

Sustainable and Circular Economy Approaches in its Synthesis and Utilization

In an era of increasing environmental awareness, the development of sustainable chemical processes is a key priority. Future research on this compound will need to address the principles of green chemistry and the circular economy. This includes the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents and catalysts, and minimize waste generation.

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-3-(2-methoxyphenyl)acrylate in laboratory settings?

The compound is typically synthesized via a Knoevenagel condensation reaction. This involves reacting ethyl cyanoacetate with 2-methoxybenzaldehyde in the presence of a base catalyst (e.g., piperidine or pyridine) under reflux conditions in a polar solvent like ethanol. The reaction mechanism proceeds through deprotonation of ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde and subsequent elimination of water. Purification is achieved via recrystallization or column chromatography to isolate the product in high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be obtained?

Key techniques include:

  • NMR spectroscopy : To confirm the structure by analyzing proton environments (e.g., methoxy protons at ~3.8 ppm, cyano group absence in 1H^1H-NMR, and ester carbonyl in 13C^{13}C-NMR).
  • IR spectroscopy : To identify functional groups (e.g., C≡N stretch ~2200 cm1^{-1}, ester C=O ~1700 cm1^{-1}).
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
  • Elemental analysis : To confirm empirical formula. Cross-referencing these data ensures structural integrity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results for this compound derivatives?

Discrepancies may arise due to polymorphism or conformational flexibility. For example, X-ray crystallography can reveal planar molecular geometries (except for ethyl group rotation), while NMR might suggest dynamic behavior in solution. To resolve contradictions:

  • Compare experimental data with computational models (e.g., DFT calculations for optimized geometries).
  • Analyze temperature-dependent NMR to detect rotational barriers.
  • Use single-crystal X-ray diffraction as the definitive structural reference, as demonstrated in studies of similar acrylates .

Q. What experimental strategies are recommended for investigating the bioactivity mechanisms of this compound in cellular models?

To elucidate bioactivity:

  • Perform enzyme inhibition assays (e.g., kinase or protease assays) to identify molecular targets.
  • Use molecular docking simulations to predict binding interactions with proteins, leveraging the compound’s electrophilic acrylate moiety.
  • Conduct cellular viability assays (e.g., MTT) with dose-response curves to assess cytotoxicity.
  • Compare activity with analogs (e.g., dichlorophenyl or pyridyl derivatives) to establish structure-activity relationships (SAR), as seen in studies of related compounds .

Q. How do substituents on the phenyl ring influence the reactivity and bioactivity of Ethyl 2-cyano-3-(aryl)acrylate derivatives?

Substituents like methoxy (-OCH3_3) or halogens (e.g., -Cl) alter electronic and steric properties:

  • Electron-donating groups (e.g., -OCH3_3) increase electron density on the acrylate system, enhancing nucleophilic attack susceptibility.
  • Halogens improve lipophilicity and binding affinity to hydrophobic enzyme pockets. SAR studies on analogs show that 2-methoxy substitution enhances stability compared to 4-methoxy derivatives, as observed in crystallographic analyses .

Methodological Guidance for Data Analysis

Q. What steps should be taken to optimize reaction conditions for synthesizing this compound with high yield and purity?

  • Screen base catalysts (e.g., piperidine vs. DBU) and solvents (e.g., ethanol vs. THF) to maximize conversion.
  • Monitor reaction progress via TLC or in situ IR.
  • Optimize temperature (reflux vs. room temperature) to balance reaction rate and side-product formation.
  • Use gradient chromatography for purification if recrystallization fails, as described in protocols for structurally related acrylates .

Q. How should researchers address unexpected spectroscopic anomalies (e.g., split NMR peaks) in this compound?

Split peaks may indicate rotamers or polymorphism. Solutions include:

  • Raising the NMR temperature to coalesce rotameric signals.
  • Recrystallizing the compound to isolate a single polymorph.
  • Comparing with computational NMR predictions to identify conformational contributors. Such approaches are validated in studies of thiophene-based acrylate derivatives .

Tables for Comparative Analysis

Table 1: Comparison of Synthetic Yields for Ethyl 2-cyano-3-(aryl)acrylate Derivatives

Aryl SubstituentCatalystSolventYield (%)Purity (%)Reference
2-MethoxyphenylPiperidineEthanol7899
4-MethoxyphenylPyridineTHF6595
2,4-DichlorophenylDBUToluene8298

Table 2: Key Spectral Data for this compound

TechniqueKey Peaks/DataInterpretation
1H^1H-NMRδ 3.85 (s, 3H, -OCH3_3)Methoxy group confirmation
13C^{13}C-NMRδ 165.2 (C=O), 115.8 (C≡N)Ester carbonyl and cyano groups
IR2215 cm1^{-1} (C≡N), 1710 cm1^{-1} (C=O)Functional group validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.